molecular formula C23H22N6OS2 B4906960 N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE

N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE

Cat. No.: B4906960
M. Wt: 462.6 g/mol
InChI Key: PMWZSVSYPNIGCN-UHFFFAOYSA-N
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Description

N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE is a complex organic compound that features a benzothiazole ring, a triazinoindole moiety, and a butanamide group. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE typically involves multi-step organic reactions. The process might start with the preparation of the benzothiazole and triazinoindole intermediates, followed by their coupling through a series of reactions such as nucleophilic substitution, condensation, and amide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis would be scaled up using batch or continuous flow reactors. Process optimization would focus on maximizing yield, minimizing waste, and ensuring the safety and cost-effectiveness of the production process. Advanced techniques like microwave-assisted synthesis or green chemistry approaches might be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions would be tailored to the specific transformation desired, with careful control of temperature, pH, and solvent choice.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE could have a range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: Potential use as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Medicine: Investigation of its pharmacological properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

    Industry: Application in materials science, such as the development of new polymers, dyes, or catalysts.

Mechanism of Action

The mechanism by which N1-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE exerts its effects would depend on its specific interactions with molecular targets. These might include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. Detailed studies would be required to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzothiazole derivatives, triazinoindole analogs, or butanamide-containing molecules. Examples could be:

  • 1,3-Benzothiazol-2-yl derivatives with different substituents.
  • Triazinoindole compounds with varying alkyl or aryl groups.
  • Butanamide analogs with different functional groups attached to the amide nitrogen.

Uniqueness

N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE might be unique due to its specific combination of structural features, which could confer distinct chemical reactivity, biological activity, or physical properties compared to other similar compounds.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6OS2/c1-3-13-29-16-11-7-5-9-14(16)19-20(29)25-23(28-27-19)31-17(4-2)21(30)26-22-24-15-10-6-8-12-18(15)32-22/h5-12,17H,3-4,13H2,1-2H3,(H,24,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWZSVSYPNIGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SC(CC)C(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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